2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid
Description
2-[[(Z)-Octadec-9-enoyl]amino]pentanedioic acid is a synthetic N-acyl amino acid derivative characterized by a pentanedioic acid (glutaric acid) backbone substituted at the second position with a (Z)-octadec-9-enoyl (oleoyl) group. This compound exists in stereoisomeric forms: (2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid (Compound 19) and (2R)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid (Compound 20). Key properties include:
- Molecular formula: C₂₃H₄₁NO₅ (Compound 19) and C₂₃H₄₁NO₅ (Compound 20)
- Molecular weight: 412.3058 g/mol
- Melting point: 82–84°C for both isomers
- Optical rotation: [α]²³D = -3.5 (Compound 19) and +3.4 (Compound 20) in methanol .
Properties
CAS No. |
4627-61-6 |
|---|---|
Molecular Formula |
C23H41NO5 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/b10-9-/t20-/m0/s1 |
InChI Key |
UUFVSGRELDGPGL-QJRAZLAKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oleoyl glutamic acid; Glutamic acid, N-oleoyl-; NSC-513733; NSC 513733; NSC513733; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely implemented method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of oleic acid for nucleophilic attack by glutamic acid’s α-amino group. EDC forms an O-acylisourea intermediate, which reacts with the amine to yield the amide bond while generating a water-soluble urea byproduct.
Stepwise Procedure
- Amino Acid Protection : L-glutamic acid is esterified at both γ- and α-carboxyl groups using methanol/HCl, producing dimethyl L-glutamate hydrochloride. This prevents undesired side reactions during coupling.
- Activation : Oleic acid (0.05 mol) is dissolved in anhydrous dichloromethane with EDC (0.055 mol) and N-hydroxysuccinimide (NHS, 0.06 mol). The mixture is stirred at 0–4°C for 30 minutes to form the NHS-active ester.
- Coupling : Dimethyl glutamate (0.05 mol) and triethylamine (0.12 mol) are added dropwise. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC; Rf = 0.6 in ethyl acetate/hexane 1:1).
- Deprotection : The ester groups are hydrolyzed using 2M NaOH at 60°C for 4 hours, followed by acidification to pH 2 with HCl to precipitate the product.
Optimization Parameters
- Molar Ratios : Excess EDC (1.1 eq) ensures complete activation of oleic acid.
- Temperature Control : Maintaining subambient temperatures during activation minimizes racemization (<2% epimerization).
- Yield : 89–93% after recrystallization from ethanol/water.
Acyl Chloride-Based Synthesis
Oleoyl Chloride Preparation
High-purity oleoyl chloride is synthesized via triphosgene reaction:
Amide Bond Formation
- Schotten-Baumann Conditions : Glutamic acid (0.05 mol) is suspended in 10% NaOH (50 mL). Oleoyl chloride (0.055 mol) in diethyl ether is added dropwise with vigorous stirring at 0–5°C.
- Workup : The mixture is acidified to pH 2, extracting the product into ethyl acetate. Solvent evaporation yields crude material, which is purified via silica chromatography (85% yield).
Comparative Analysis of Methods
| Parameter | EDC Method | Acyl Chloride Method |
|---|---|---|
| Yield | 89–93% | 80–85% |
| Purity | ≥97% (HPLC) | 90–95% |
| Reaction Time | 18–24 h | 2–4 h |
| Byproduct Removal | Aqueous wash | Solvent extraction |
| Scalability | >10 kg | <5 kg |
The EDC method offers superior yields and scalability but requires stringent temperature control. The acyl chloride route provides faster reaction times but faces challenges in handling moisture-sensitive reagents.
Critical Experimental Considerations
Racemization Control
Using hydroxybenzotriazole (HOBt) as an additive reduces racemization during EDC coupling, maintaining enantiomeric excess >98%. Low-temperature reactions (0–5°C) further suppress epimerization.
Purification Techniques
- Crystallization : Ethanol/water (3:1) affords needle-like crystals with 99.5% purity (DSC melting point 148–150°C).
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane/acetic acid (60:38:2) effectively separates unreacted starting materials.
Industrial-Scale Adaptations
Pilot-scale studies demonstrate the feasibility of continuous flow synthesis using microreactors:
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for:
- Synthesis of Complex Molecules : It is used to create derivatives that can be further modified for specific applications.
- Studying Reaction Mechanisms : The compound helps elucidate the mechanisms of biochemical reactions due to its reactivity and structural features.
Biology
In biological research, this compound has shown promise in several areas:
- Enzyme Interactions : It can be utilized in biochemical assays to study the interactions between enzymes and substrates, particularly focusing on glycine transport mechanisms.
- Analgesic Development : Research indicates that derivatives of this compound can selectively inhibit Glycine Transporter 2 (GlyT2), providing analgesic effects with minimal side effects. For instance, oleoyl-d-Lysine, a derivative, demonstrated significant analgesic properties in animal models of pain without severe adverse effects .
Industry
The compound has potential applications in the production of specialty chemicals and materials:
- Functional Materials : Its unique properties may lead to the development of materials with specific functionalities suitable for various industrial applications.
Case Study 1: Analgesic Development
A study focused on the synthesis of N-acyl amino acids showed that derivatives of this compound exhibited selective inhibition of GlyT2. The optimal compound demonstrated an IC50 value of 16 nM against GlyT2 while showing minimal activity at GlyT1, highlighting its potential as a safer analgesic alternative .
Case Study 2: Biochemical Assays
In another investigation, researchers utilized this compound to explore its role in modulating glycine transport in neuronal models. The findings indicated that certain derivatives could effectively enhance synaptic inhibition by increasing glycine levels at inhibitory synapses without affecting excitatory pathways .
Mechanism of Action
The mechanism of action of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Ester Derivatives of 2-[[(Z)-Octadec-9-enoyl]amino]pentanedioic Acid
Dimethyl ester derivatives of the target compound, such as dimethyl (2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate (Compound 19a), exhibit distinct physical properties due to esterification:
| Property | Compound 19 (Acid) | Compound 19a (Ester) |
|---|---|---|
| Molecular Formula | C₂₃H₄₁NO₅ | C₂₅H₄₅NO₅ |
| Molecular Weight | 412.3058 | 440.3371 |
| Melting Point (°C) | 82–84 | 28–30 |
| Solubility | Polar solvents | Lipophilic solvents |
| Optical Rotation ([α]²³D) | -3.5 (MeOH) | Not reported |
Key Insight : Esterification reduces melting points and enhances lipophilicity, making ester derivatives more suitable for membrane permeability studies .
Folate Derivatives with Pentanedioic Acid Backbone
Folate analogs, such as 5-CH₃-H₄folate and PteGlu , share the pentanedioic acid structure but differ in substituents and biological roles:
| Compound | Substituent(s) | Biological Role |
|---|---|---|
| 5-CH₃-H₄folate | Pteridinyl, methyl group | Folate metabolism, methyl donor |
| PteGlu | Pteridinyl, benzoyl group | DNA synthesis, one-carbon metabolism |
| Target Compound (19/20) | (Z)-Octadec-9-enoyl group | GlyT2 inhibition (proposed) |
Key Insight: The (Z)-octadec-9-enoyl group in 19/20 confers lipophilicity, unlike the hydrophilic pteridinyl groups in folates, which are critical for binding folate receptors .
Methotrexate-Related Compounds
Methotrexate analogs, such as USP Methotrexate Related Compound B (C₁₉H₂₀N₈O₅), feature a pteridinyl-methylamino-benzamido-pentanedioic acid structure:
| Property | Target Compound (19/20) | Methotrexate Related Compound B |
|---|---|---|
| Substituent | Oleoyl group | Pteridinyl-methylamino group |
| Molecular Weight | 412.3058 | 440.41 |
| Application | GlyT2 inhibition | Antifolate, anticancer agent |
Key Insight : Methotrexate analogs target dihydrofolate reductase (DHFR), while the target compound’s oleoyl group suggests a mechanism involving lipid-mediated membrane interactions .
Other Pentanedioic Acid Derivatives
- 2-[(Z)-(Formylimino)amino]pentanedioic Acid: Substituent: Formylimino group. pKa: Calculated acidic pKa ~3.5 (carboxylic acid groups). Contrast: The formylimino group introduces hydrogen-bonding capacity, unlike the hydrophobic oleoyl chain in 19/20 .
Structural and Functional Implications
- Lipophilicity: The (Z)-octadec-9-enoyl group enhances membrane permeability, critical for GlyT2 inhibition, whereas folate derivatives rely on polar groups for receptor binding .
- Stereochemistry : The (S)- and (R)-isomers of the target compound exhibit opposing optical rotations, suggesting enantiomer-specific biological activity .
- Thermal Stability : Higher melting points of the acid forms (82–84°C vs. 28–30°C for esters) reflect stronger intermolecular hydrogen bonding .
Biological Activity
2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid, a complex organic compound with the molecular formula , has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by a long hydrocarbon chain and functional groups such as carboxylic acids and amides, which contribute to its biological properties. It is synthesized through the reaction of oleoyl chloride with L-glutamic acid or its derivatives, often using bases like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, making it a subject of interest in pharmacological research.
Key Mechanisms:
- Glycine Transport Inhibition : Research indicates that this compound selectively inhibits GlyT2 (glycine transporter 2), which is crucial for regulating glycine levels at inhibitory synapses. This inhibition can lead to enhanced analgesic effects without the severe side effects associated with other GlyT2 inhibitors .
- Neuroprotective Properties : Studies have shown that derivatives of this compound can protect against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
Analgesic Effects
A significant study demonstrated that this compound exhibits analgesic properties in rodent models of inflammatory and neuropathic pain. The compound was found to reduce mechanical allodynia and thermal hyperalgesia effectively, indicating its potential as a therapeutic agent for pain management .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- GlyT2 Inhibition Study : In a controlled experiment, various N-acyl amino acids were synthesized, including this compound. The compound showed promising results with an IC50 value indicating potent inhibition of GlyT2 transport activity .
- Neuroprotective Effects : Another study evaluated the neuroprotective properties of compounds similar to this compound in models of oxidative stress. The findings highlighted its ability to induce NRF2, a key regulator in cellular defense mechanisms against oxidative damage .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
- Esterification : Use carbodiimide-based coupling agents (e.g., EDC) to activate the carboxylic acid group of (Z)-octadec-9-enoic acid, facilitating amide bond formation with pentanedioic acid derivatives .
- Purification : Employ column chromatography or preparative HPLC to isolate the product, monitoring purity via NMR and LC-MS .
- Yield Improvement : Adjust reaction stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (40–60°C) to enhance efficiency. Statistical tools like factorial design can identify critical parameters .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and Z-configuration of the olefin. FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹) .
- Chromatography : HPLC with UV/Vis detection (λ = 210–280 nm) to assess purity. GC-MS for volatility analysis of intermediates .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anti-inflammatory Potential : Inhibition of COX-2 or IL-6 in macrophage cell lines (e.g., RAW 264.7), using ELISA kits for cytokine quantification .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemistry : Use density functional theory (DFT) to calculate reaction pathways and transition states, identifying energetically favorable modifications .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with MMP-3 or IL-6) to predict binding affinities. Tools like AutoDock Vina or GROMACS are recommended .
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma samples. Low absorption may explain in vivo inefficacy .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect metabolic degradation products .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability and tissue targeting .
Q. How can researchers evaluate the compound’s stability under varying physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC. Compare half-life (t₁/₂) across conditions .
- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate hepatic metabolism. Use TLC or NMR to track oxidation products .
- Light Sensitivity : Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux hours) .
Q. What advanced statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test) .
- Machine Learning : Apply random forest or SVM algorithms to classify responders/non-responders based on multi-omics datasets .
Methodological Resources
- Synthesis & Purification : Refer to multi-step protocols in for carbodiimide-mediated coupling .
- Computational Design : Implement ICReDD’s feedback loop integrating quantum calculations and experimental data .
- Data Presentation : Follow guidelines in for SI units, significant figures, and statistical reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
